molecular formula C10H8F3NO B8634421 4-(1,1,1-Trifluoropropan-2-yloxy)benzonitrile

4-(1,1,1-Trifluoropropan-2-yloxy)benzonitrile

Cat. No. B8634421
M. Wt: 215.17 g/mol
InChI Key: YESQKSJPTFXRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08415333B2

Procedure details

Sodium hydride (297 mg, 12.4 mmol) was suspended in DMF (3 ml) at 0° C. 1,1,1-trifluoropropan-2-ol (500 μl, 5.52 mmol) was added slowly and the reaction was stirred for 15 minutes at 0° C. before addition of 4-fluorobenzonitrile (500 mg, 4.13 mmol). The mixture was allowed to reach room temperature and was then stirred at 50° C. for 20 hours. The reaction was cooled, diluted with water (75 ml) and extracted with EtOAc (4*20 ml). Combined organics were washed with water (20 ml), dried over MgSO4 and evaporated. The product was purified by flash chromatography using pet.ether/EtOAc (8:1) as eluent to give 690 mg (78%) of the title compound as a clear liquid.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:9])([F:8])[CH:5]([OH:7])[CH3:6].F[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1>CN(C=O)C.O>[F:3][C:4]([F:9])([F:8])[CH:5]([O:7][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1)[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
FC(C(C)O)(F)F
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was then stirred at 50° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4*20 ml)
WASH
Type
WASH
Details
Combined organics were washed with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C(C)OC1=CC=C(C#N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.